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Compound of Interest

Compound Name:
1-methyl-4-nitro-3-propyl-1H-

pyrazole-5-carboxamide

Cat. No.: B131911 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

diverse biological activities of pyrazole carboxamide derivatives, supported by quantitative

data, detailed experimental protocols, and pathway visualizations.

Pyrazole carboxamides are a versatile class of chemical compounds that have garnered

significant attention across various scientific disciplines due to their broad spectrum of

biological activities. This guide provides a comparative analysis of their efficacy as fungicides,

insecticides, herbicides, and therapeutic agents, with a focus on their structure-activity

relationships and mechanisms of action. The information presented herein is intended to serve

as a valuable resource for professionals engaged in the discovery and development of novel

bioactive molecules.

Fungicidal Activity
Pyrazole carboxamide derivatives are renowned for their potent fungicidal properties, primarily

acting as Succinate Dehydrogenase Inhibitors (SDHIs). By targeting complex II of the

mitochondrial respiratory chain, these compounds effectively disrupt fungal respiration, leading

to cell death.[1][2][3] The table below summarizes the in vitro efficacy of selected pyrazole

carboxamide fungicides against various plant pathogens.
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Compound/Active
Ingredient

Target Pathogen EC50 (mg/L) Reference

Boscalid Valsa mali 9.19 [4]

Fluxapyroxad Rhizoctonia solani 0.033 [5]

Thifluzamide Rhizoctonia solani 1.88 [5]

SCU3038 Rhizoctonia solani
0.016 (in vitro), 0.95

(in vivo)
[5]

Compound 6i Valsa mali 1.77 [4]

Compound 19i Valsa mali 1.97 [4]

Compound 23i Rhizoctonia solani 3.79 [4]

Compound 9b Erysiphe graminis 3.04 [6][7]

Compound 6d Rhizoctonia cerealis 5.11 [8]

Compound 6j Rhizoctonia cerealis 8.14 [8]

Experimental Protocol: In Vitro Mycelial Growth
Inhibition Assay
This method is used to determine the concentration of a compound that inhibits fungal mycelial

growth by 50% (EC50).[9]

Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to

approximately 50-55°C in a water bath.

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) to

create stock solutions.

Plate Preparation: Add appropriate volumes of the stock solutions to the molten PDA to

achieve a series of final concentrations. A solvent-only control is also prepared.

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively

growing fungal colony onto the center of each agar plate.
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Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions

once the colony in the control plate has reached a significant portion of the plate's diameter.

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration

relative to the control. The EC50 value is then determined by probit analysis or by plotting

the inhibition percentage against the log of the compound concentration.

Signaling Pathway: Inhibition of Succinate
Dehydrogenase (SDH)
The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the

succinate dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA)

cycle and the mitochondrial electron transport chain.[1][2][10] This inhibition blocks the

oxidation of succinate to fumarate, disrupting cellular respiration and energy production in

fungi.[3]
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Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Carboxamides.
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Certain pyrazole carboxamide derivatives exhibit potent insecticidal activity, often by targeting

the nervous system of insects. The table below presents the lethal concentration (LC50) or

percent mortality of selected compounds against various insect pests.

Compound Target Pest
LC50 (mg/L) or %
Mortality @
Concentration

Reference

Compound Ij Helicoverpa armigera
60% @ 5 mg/kg

(stomach activity)
[11]

Compound Il Helicoverpa armigera
60% @ 5 mg/kg

(stomach activity)
[11]

Compound IIe Helicoverpa armigera
60% @ 5 mg/kg

(stomach activity)
[11]

Compound Ic Aphis craccivora
95% @ 200 mg/kg

(foliar contact)
[11]

Compound Id Aphis craccivora
95% @ 200 mg/kg

(foliar contact)
[11]

Compound Ie Aphis craccivora
100% @ 200 mg/kg

(foliar contact)
[11]

Compound IIf Aphis craccivora
95% @ 200 mg/kg

(foliar contact)
[11]

Compound IIi
Tetranychus

cinnabarinus

95% @ 200 mg/kg

(miticidal & ovicidal)
[11]

Compound 4a-14

Plutella xylostella,

Frankliniella

occidentalis, Aphis

craccivora,

Nilaparvata lugens

Potent activity [12]

Compound 9l Aphis fabae LC50 = 3.81 mg/L [6][7]
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Experimental Protocol: Insecticidal Bioassay (Leaf-Dip
Method)
This protocol is commonly used to evaluate the efficacy of insecticides against leaf-feeding

insects.

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent

containing a surfactant.

Leaf Treatment: Dip leaves of the host plant into the test solutions for a specified duration

(e.g., 30 seconds) and allow them to air dry. A control group is treated with the solvent and

surfactant only.

Insect Infestation: Place the treated leaves in a petri dish or other suitable container and

introduce a known number of insects (e.g., 10-20 larvae).

Incubation: Maintain the containers under controlled environmental conditions (temperature,

humidity, and light).

Mortality Assessment: Record the number of dead insects at specified time intervals (e.g.,

24, 48, and 72 hours).

Data Analysis: Calculate the percentage mortality for each concentration and determine the

LC50 value using probit analysis.

Herbicidal Activity
Pyrazole carboxamide derivatives have also been developed as herbicides, demonstrating

efficacy against a range of weed species. The table below highlights the herbicidal activity of

selected compounds.
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Compound Target Weed
% Inhibition @
Concentration (g
ai/ha)

Reference

Compound 6a

Digitaria sanguinalis,

Abutilon theophrasti,

Eclipta prostrata

50-60% @ 150 [13]

Compound 6c

Digitaria sanguinalis,

Abutilon theophrasti,

Eclipta prostrata

50-60% @ 150 [13]

Compound 26
Digitaria sanguinalis,

Setaria viridis

>80% @ 150 (post-

emergence)
[14]

Compound 5 Various weeds

100% against 7

species @ 30 (post-

emergence)

[14]

Compound 15a/15b

Amaranthus

retroflexus, Eclipta

prostrata, Abutilon

theophrasti

Favorable efficacy @

150 (post-emergence)
[14]

Compound 16 Various weeds
>90% @ 150 (post-

emergence)
[14]

Compound 3-1

Echinochloa crusgalli,

Cyperus iria, Dactylis

glomerata, Trifolium

repens

EC50: 64.32, 65.83,

62.42, 67.72 µg/mL
[15]

Compound 3-7

Echinochloa crusgalli,

Cyperus iria, Dactylis

glomerata, Trifolium

repens

EC50: 65.33, 64.90,

59.41, 67.41 µg/mL
[15]

Experimental Protocol: Herbicidal Activity Screening
(Post-emergence)
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This protocol assesses the herbicidal effect of compounds on emerged weeds.[13]

Plant Cultivation: Grow target weed species in pots containing a suitable growth medium

until they reach a specific growth stage (e.g., 2-3 leaf stage).

Compound Application: Prepare solutions of the test compounds and apply them as a foliar

spray to the weeds at a specified application rate. A control group is sprayed with the solvent

carrier.

Evaluation: Maintain the treated plants in a greenhouse under controlled conditions.

Data Collection: Visually assess the percentage of weed control or injury at regular intervals

after treatment.

Data Analysis: Determine the effective dose required to achieve a certain level of weed

control (e.g., ED50 or ED90).

Therapeutic Activity: Kinase Inhibition
In the realm of medicinal chemistry, pyrazole carboxamides have emerged as potent inhibitors

of various protein kinases, which are critical regulators of cellular signaling pathways.

Dysregulation of these pathways is often implicated in diseases such as cancer. The table

below summarizes the inhibitory activity of selected pyrazole carboxamide derivatives against

key kinase targets.

Compound Kinase Target IC50 (nM) Reference

Ruxolitinib JAK1, JAK2 ~3

Afuresertib Akt1 1.3

AT9283 Aurora A, Aurora B ~3

Compound 7 Aurora A, Aurora B 28.9, 2.2

Compound 8t FLT3, CDK2, CDK4 0.089, 0.719, 0.770

Compound 24 CDK1 2380

Compound 25 CDK1 1520
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Experimental Protocol: In Vitro Kinase Inhibition Assay
(Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by

quantifying the amount of ATP consumed or ADP produced during the phosphorylation

reaction.[16]

Reagent Preparation: Prepare solutions of the kinase, a specific substrate peptide, and ATP

in a suitable kinase assay buffer.

Compound Dilution: Perform serial dilutions of the test compounds.

Kinase Reaction: In a multi-well plate, combine the kinase and the test compound and

incubate to allow for binding. Initiate the reaction by adding the ATP and substrate mixture.

Signal Detection: After a set incubation period, add a detection reagent that converts the

generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a

luminescent signal.

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is

proportional to the kinase activity.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways in Cancer Therapy
CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and

apoptosis in cancer cells.[17][18][19][20][21]
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Caption: Inhibition of the CDK Signaling Pathway by Pyrazole Carboxamides.

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway

is crucial for cytokine signaling, and its aberrant activation is linked to various cancers and
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inflammatory diseases.[22][23][24][25][26]
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Caption: Inhibition of the JAK/STAT Signaling Pathway by Pyrazole Carboxamides.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can lead to

constitutive activation of downstream signaling pathways, promoting cell proliferation and

survival in acute myeloid leukemia (AML).[27][28][29][30][31]
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Caption: Inhibition of the FLT3 Signaling Pathway by Pyrazole Carboxamides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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